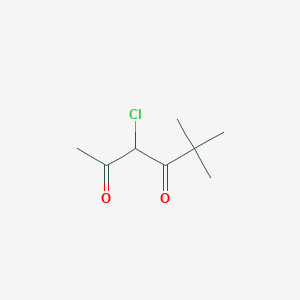

3-Chloro-5,5-dimethyl-2,4-hexanedione

説明

3-Chloro-5,5-dimethyl-2,4-hexanedione (C₈H₁₁ClO₂) is a β-diketone derivative featuring a chlorine substituent at the 3-position and two methyl groups at the 5-positions. This compound is structurally analogous to other β-diketones, such as acetylacetone (acac) and its fluorinated derivatives, which are widely used as ligands in coordination chemistry and precursors in organic synthesis. The chlorine atom introduces distinct electronic and steric effects, influencing its keto-enol tautomerism, acidity, and reactivity compared to non-halogenated or differently substituted analogs .

特性

分子式 |

C8H13ClO2 |

|---|---|

分子量 |

176.64 g/mol |

IUPAC名 |

3-chloro-5,5-dimethylhexane-2,4-dione |

InChI |

InChI=1S/C8H13ClO2/c1-5(10)6(9)7(11)8(2,3)4/h6H,1-4H3 |

InChIキー |

ZDIVJEIZOFVBOT-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C(C(=O)C(C)(C)C)Cl |

製品の起源 |

United States |

類似化合物との比較

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (TFDMHD, C₈H₁₁F₃O₂)

- Structural Features : Replaces the 3-Cl group with a trifluoromethyl (-CF₃) group.

- Keto-Enol Tautomerism: TFDMHD exists predominantly in the enol form (98–100%) due to strong electron-withdrawing effects of -CF₃, stabilizing the enolate via conjugation . Comparison with Chloro Analog: The 3-Cl group in the target compound likely reduces IHB strength compared to -CF₃ due to lower electronegativity, favoring a higher enol content than non-halogenated analogs but less than TFDMHD.

- Coordination Chemistry: TFDMHD forms stable complexes with lanthanides (e.g., Eu³⁺, Tb³⁺) and transition metals (e.g., Co²⁺), enabling applications in luminescent materials .

Physical Properties :

Property TFDMHD 3-Chloro Analog (Predicted) Molecular Weight (g/mol) 196.17 ~196.6 (C₈H₁₁ClO₂) Density (g/mL) 1.13 ~1.2–1.3 Boiling Point 34°C Higher (due to Cl’s polarizability)

5,5-Dimethyl-2,4-hexanedione (DMHD, C₈H₁₂O₂)

- Structural Features : Lacks halogen substituents.

- Keto-Enol Tautomerism: Exists almost entirely in the enol form (100%) with a strong IHB, as methyl groups enhance steric stabilization of the enolate . Comparison with Chloro Analog: The 3-Cl substituent may slightly reduce IHB strength but maintain high enol content due to methyl groups.

Reactivity :

1,1,1,5,5,5-Hexafluoropentane-2,4-dione (hfac, C₅H₂F₆O₂)

- Structural Features : Contains six fluorine atoms, creating a highly electron-deficient β-diketone.

Electronic Effects :

Applications :

Key Research Findings

Spectroscopic Data

- IR Spectroscopy: TFDMHD shows ν(C=O) stretches at ~1700 cm⁻¹ (keto) and ~1600 cm⁻¹ (enol) . The 3-Cl analog is expected to display similar bands but with shifts due to Cl’s inductive effects.

- ¹H NMR: Enolic proton in TFDMHD appears at δ ~15 ppm ; the 3-Cl analog may show upfield shifts due to reduced IHB strength.

Coordination Chemistry

- Lanthanide complexes of TFDMHD (e.g., [Er(tdh)₃(bipy)]) exhibit slow magnetic relaxation, useful in molecular magnets . The 3-Cl analog could modify ligand field splitting, altering magnetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。